molecular formula C7H16ClN B3259620 (2R,6R)-2,6-dimethylpiperidine hydrochloride CAS No. 32166-04-4

(2R,6R)-2,6-dimethylpiperidine hydrochloride

Cat. No.: B3259620
CAS No.: 32166-04-4
M. Wt: 149.66 g/mol
InChI Key: PEDXCVQZZVVOGO-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6R)-2,6-dimethylpiperidine hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Mechanism of Action

Target of Action

The primary target of (2R,6R)-2,6-dimethylpiperidine hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the AMPA receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials . It also decreases intracellular D-serine, a co-agonist of the NMDA receptor .

Mode of Action

(2R,6R)-HNK interacts with its targets by enhancing AMPA currents and decreasing D-serine . This interaction results in changes in the neuronal activity, particularly in the CA1 region of hippocampal slices .

Biochemical Pathways

The compound affects the glutamatergic pathway, specifically the AMPA receptor-mediated excitatory post-synaptic potentials . It also influences the NMDA receptor pathway by decreasing intracellular D-serine . The downstream effects of these changes include alterations in neuronal excitability and synaptic transmission .

Result of Action

The molecular and cellular effects of (2R,6R)-HNK’s action include enhanced AMPA receptor-mediated excitatory post-synaptic potentials and decreased intracellular D-serine . These changes result in alterations in neuronal excitability and synaptic transmission . Clinically, these changes are associated with antidepressant effects .

Action Environment

Environmental factors such as the frequency and chronicity of treatment can influence the compound’s action, efficacy, and stability . For instance, studies suggest that the cognitive effects of repeated (2R,6R)-HNK exposure can be influenced by the dosing frequency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride typically involves the chiral resolution of racemic mixtures or the use of chiral catalysts to achieve the desired stereochemistry. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chiral resolution processes or asymmetric synthesis techniques. These methods ensure high yield and purity, which are essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,6R)-2,6-dimethylpiperidine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,6R)-2,6-dimethylpiperidine hydrochloride include:

  • (2R,6R)-hydroxynorketamine
  • (2S,6S)-hydroxynorketamine
  • ®-ketamine

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry, which influences its reactivity and interactions with biological systems. This unique stereochemistry makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXCVQZZVVOGO-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130291-36-0
Record name (2R,6R)-2,6-dimethylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-2,6-dimethylpiperidine hydrochloride
Reactant of Route 2
(2R,6R)-2,6-dimethylpiperidine hydrochloride
Reactant of Route 3
(2R,6R)-2,6-dimethylpiperidine hydrochloride
Reactant of Route 4
(2R,6R)-2,6-dimethylpiperidine hydrochloride
Reactant of Route 5
(2R,6R)-2,6-dimethylpiperidine hydrochloride
Reactant of Route 6
(2R,6R)-2,6-dimethylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.